molecular formula C8H7F2NO2 B14771748 2,4-Difluoro-5-methoxybenzaldehyde oxime

2,4-Difluoro-5-methoxybenzaldehyde oxime

Cat. No.: B14771748
M. Wt: 187.14 g/mol
InChI Key: HKCCAQDFYVTLFQ-NYYWCZLTSA-N
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Description

2,4-Difluoro-5-methoxybenzaldehyde oxime is an organic compound with the molecular formula C8H7F2NO2. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with two fluorine atoms and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-methoxybenzaldehyde oxime typically involves the reaction of 2,4-Difluoro-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-methoxybenzaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluoro-5-methoxybenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-methoxybenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms and methoxy group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-5-methoxybenzaldehyde oxime is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The oxime group also provides additional functionality for various chemical transformations .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

(NE)-N-[(2,4-difluoro-5-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H7F2NO2/c1-13-8-2-5(4-11-12)6(9)3-7(8)10/h2-4,12H,1H3/b11-4+

InChI Key

HKCCAQDFYVTLFQ-NYYWCZLTSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/O)F)F

Canonical SMILES

COC1=C(C=C(C(=C1)C=NO)F)F

Origin of Product

United States

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